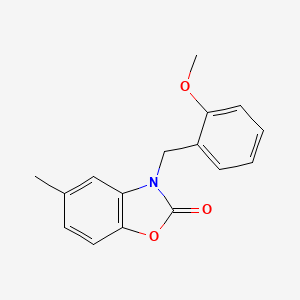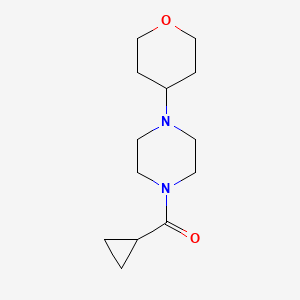
cyclopropyl(4-(tetrahydro-2H-pyran-4-yl)piperazin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclopropyl(4-(tetrahydro-2H-pyran-4-yl)piperazin-1-yl)methanone is a complex organic compound. It is used as a reagent in the identification and optimization of pteridinone Toll-like receptor 7 agonists, which can be used for the oral treatment of viral hepatitis .
Synthesis Analysis
The synthesis of this compound involves several steps. One method involves the use of LiAlH4 in a Schlenk flask, followed by the addition of THF and the ester. The mixture is stirred until the alcohol is fully formed . Another method involves the use of Boc-piperazine and 1- (4-Chlorophenyl)cyclopropanecarboxylic acid through an amide bond .Molecular Structure Analysis
The molecular formula of this compound is C8H14N2O, with a molecular weight of 154.21 . The structure includes a cyclopropyl group, a piperazine ring, and a tetrahydro-2H-pyran-4-yl group .Chemical Reactions Analysis
The compound undergoes various chemical reactions. For instance, it can react with 1-Ethyl-3- (3-dimethyllaminopropyl)carbodiimide hydrochloride and 1-hydroxybenzotriazole to form an amide bond .Physical And Chemical Properties Analysis
The compound is a liquid at 20 degrees Celsius . It has a boiling point of 130 °C/1 mmHg and a specific gravity of 1.10 . It is slightly soluble in water .Aplicaciones Científicas De Investigación
Synthesis and Anticancer Properties
- Synthesis and Anticancer/Antituberculosis Activities : A study conducted by Mallikarjuna, Padmashali, and Sandeep (2014) synthesized a series of compounds related to cyclopropyl(4-(tetrahydro-2H-pyran-4-yl)piperazin-1-yl)methanone. These compounds showed promising anticancer and antituberculosis activities, highlighting their potential use in treating these diseases (Mallikarjuna, Padmashali, & Sandeep, 2014).
Antibacterial and Antimicrobial Applications
Antibacterial Fluoroquinolone : Xianwen Li et al. (2006) explored a compound with a similar structure, which acts as an antibacterial fluoroquinolone. This study suggests the potential use of similar compounds in antibacterial applications (Li et al., 2006).
Antitubercular Properties : Research by Sriram, Yogeeswari, and Reddy (2006) synthesized compounds related to the chemical , demonstrating significant antitubercular properties. This suggests a potential application in tuberculosis treatment (Sriram, Yogeeswari, & Reddy, 2006).
Chemical Synthesis and Structural Analysis
Novel Synthesis Methods : The research by Svetlana, Mikhajlovna, and Medvedevat (2015) focuses on the synthesis of novel annelated 2-oxopiperazines, which indicates the chemical's use in developing new synthetic methods for complex organic compounds (Svetlana, Mikhajlovna, & Medvedevat, 2015).
X-ray Structure Characterisation : A study by Hong-Shui Lv et al. (2013) focused on synthesizing and characterizing novel pyrazole carboxamide derivatives containing a piperazine moiety, similar to the chemical , highlighting its importance in structural analysis and molecular design (Lv, Ding, & Zhao, 2013).
Diels-Alder Cycloadditions : Research by Jin, Wessig, and Liebscher (2001) explored Diels-Alder reactions involving compounds with a piperazine ring, similar to the chemical . This highlights its application in creating complex molecular structures (Jin, Wessig, & Liebscher, 2001).
Mecanismo De Acción
Safety and Hazards
The compound is air sensitive and should be stored under inert gas . It can cause skin irritation and serious eye irritation . Safety measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and seeking medical advice if irritation persists .
Propiedades
IUPAC Name |
cyclopropyl-[4-(oxan-4-yl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O2/c16-13(11-1-2-11)15-7-5-14(6-8-15)12-3-9-17-10-4-12/h11-12H,1-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZGIULNCXAAHRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)N2CCN(CC2)C3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(4-Tert-butylbenzoyl)amino]-3-phenylthiourea](/img/structure/B2665458.png)
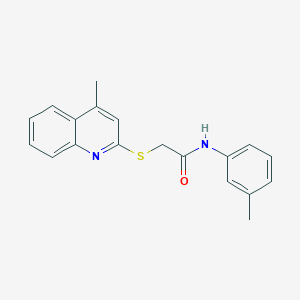
![2-[3-(2-Quinolinyl)phenyl]quinoline](/img/structure/B2665461.png)
![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2665462.png)
![1-(3-Chlorobenzyl)-3'-(4-ethylphenyl)spiro[indoline-3,2'-thiazolidine]-2,4'-dione 1',1'-dioxide](/img/structure/B2665464.png)
![[2-(Difluoromethyl)-1,3-oxazol-4-yl]methanamine;hydrochloride](/img/structure/B2665466.png)

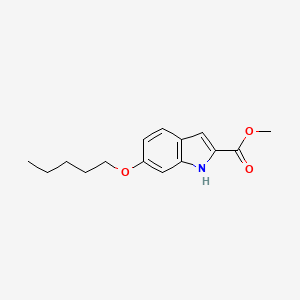
![Methyl 2-oxo-1,3-dihydroimidazo[4,5-c]pyridine-7-carboxylate](/img/structure/B2665470.png)

![[(1-Methylpiperidin-4-ylidene)amino]thiourea](/img/structure/B2665475.png)
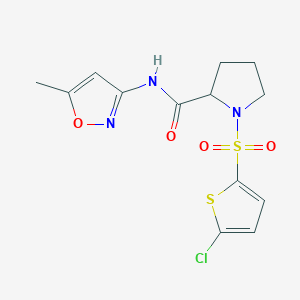
![(E)-ethyl 5-(furan-2-yl)-2-(4-methoxybenzylidene)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2665478.png)
